"Tenalisib R Enantiomer" refers to the specific spatial arrangement of atoms within a molecule, denoted as the R-enantiomer, of the hypothetical drug Tenalisib. Enantiomers are pairs of molecules that are mirror images of each other but cannot be superimposed, similar to a person's left and right hands. This property is called chirality. In the context of drug discovery, understanding the properties and behavior of individual enantiomers is crucial as they can interact differently with biological systems. [, , , ]
The synthesis of Tenalisib R Enantiomer typically involves several key steps that ensure the production of the desired enantiomer. Various methods can be employed for its synthesis:
These methods are essential in producing Tenalisib R Enantiomer in a way that maximizes yield and purity.
The molecular structure of Tenalisib R Enantiomer is characterized by its chiral centers which contribute to its biological activity. The compound's structure includes:
The specific spatial arrangement of atoms in the R enantiomer contributes significantly to its interaction with biological targets, enhancing its selectivity and potency as an inhibitor of phosphoinositide 3-kinase delta and gamma isoforms.
Tenalisib R Enantiomer participates in various chemical reactions typical of small molecule inhibitors:
The mechanism of action for Tenalisib R Enantiomer involves:
Tenalisib R Enantiomer exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and action within biological systems.
Tenalisib R Enantiomer has several scientific uses:
Chiral centers confer three-dimensional specificity that enables discrimination between structurally homologous kinase ATP-binding pockets. Unlike planar inhibitors that predominantly occupy the adenine region, chiral scaffolds access dorsal hydrophobic pockets and allosteric subpockets through steric complementarity. The kinome contains over 500 kinases with conserved ATP-binding sites, yet subtle conformational variations exist in:
These microenvironments create chiral recognition surfaces. For example, the R-enantiomer of crizotinib optimally positions its α-methyl group against a hydrophobic cleft in c-MET, while the S-enantiomer experiences steric repulsion. This single chiral center improves binding affinity by >100-fold compared to the racemate [1]. Stereochemistry thus serves as a molecular compass navigating the kinome's topological complexity.
Table 1: Impact of Chirality on Kinase Inhibitor Properties
Parameter | Achiral Inhibitors | Chiral Inhibitors | Structural Basis | |
---|---|---|---|---|
Binding Mode | Planar ATP-mimetic | 3D vector-specific | Access to dorsal pockets | |
Selectivity Profile | Broad (≥20 off-targets) | Narrow (≤5 off-targets) | Stereochemical discrimination | |
Solubility | Generally low (LogP >4) | Modifiable via chiral auxiliaries | Introduction of polar handles | |
Resistance Development | High frequency | Delayed onset | Tighter binding to conserved residues | |
Representative Agents | Imatinib, Sorafenib | Crizotinib, Tenalisib R | Macrocyclic/chiral center | [1] [4] |
Traditional kinase inhibitors (Type I/II) exhibit planar polyaromatic architectures that maximize π-stacking with the adenine pocket but suffer from limited selectivity. Computational analyses reveal >85% overlap in chemical space among approved planar inhibitors, explaining their cross-reactivity profiles [1]. In contrast, chiral inhibitors introduce:
Spatial Partitioning: Asymmetric centers enforce vectoral binding orientations that avoid conserved regions. The R-enantiomer of PH-797804 (p38α inhibitor) forms hydrogen bonds with Met109-Gly110 hinge residues unattainable by its planar predecessor, improving potency 100-fold over the R-isomer [2].
Metabolic Stability: Benzylic chiral centers (e.g., Tenalisib’s asymmetric carbon) resist oxidation by cytochrome P450 enzymes. Crizotinib’s α-methyl group reduces clearance by 40% compared to des-methyl analogs [1].
Solubility Modulation: Chiral amines enable salt formation without compromising target engagement. Tofacitinib’s pyrrolidine nitrogen maintains JAK3 affinity while improving aqueous solubility >10-fold versus achiral counterparts [1].
Macrocyclic chiral inhibitors like lorlatinib extend these advantages by conformationally restraining the pharmacophore, reducing entropic penalty upon binding [4].
Crizotinib (ALK/ROS1): The R-enantiomer exhibits 50-fold greater potency than the S-form against ALK. Its α-methyl group fills a hydrophobic subpocket adjacent to the ATP site, displacing structural water molecules. This chiral center contributed to LipE (Lipophilic Efficiency) values >4.5, translating to high CNS penetration [1].
Tofacitinib (JAK3): Diastereomer optimization enabled JAK3 selectivity over JAK2. The (3R,4R)-diastereomer achieves a 20-fold selectivity window by exploiting subtle differences in the JAK3 glycine-rich loop [1].
Lorlatinib (3rd gen ALK): Incorporates a macrocyclic constraint that positions its chiral center optimally against ALK’s solvent-front mutations (G1202R). This overrides resistance seen with crizotinib [4].
Table 2: Structural Features of Clinically Approved Chiral Kinase Inhibitors
Drug (Target) | Chiral Element | Stereochemical Advantage | Selectivity Ratio (On:Off-target) | |
---|---|---|---|---|
Crizotinib (ALK) | R-configured α-methyl | Optimal hydrophobic filling | 1:8 (vs. 1:25 for racemate) | |
Tofacitinib (JAK3) | (3R,4R)-pyrrolidine | H-bond vector control | JAK3/JAK2 = 1:20 | |
Lorlatinib (ALK) | Macrocycle-bridged chiral center | Resistance mutation engagement | >100-fold vs. 1st gen inhibitors | |
Netarsudil (ROCK) | S-configured amide | Gatekeeper residue accommodation | ROCK1/ROCK2 = 1:3 | [1] [4] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5